1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate
Description
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate (CAS: 29818-16-4) is an ester derivative with the molecular formula C₁₀H₁₄O₅ and a molar mass of 214.21 g/mol (calculated from atomic weights). Its structure features an acetoacetate core (CH₃COCH₂COO−) linked to a methoxyethyl group modified by an acrylate (1-oxoallyl) substituent . This dual functionality—combining reactive acetoacetate and acrylate groups—makes it valuable in polymer synthesis, coatings, and specialty chemical applications. Its reactivity is attributed to the keto-enol tautomerism of the acetoacetate moiety and the radical-polymerizable acrylate group .
Properties
CAS No. |
29818-16-4 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-prop-2-enoyloxypropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C10H14O5/c1-4-9(12)14-6-8(3)15-10(13)5-7(2)11/h4,8H,1,5-6H2,2-3H3 |
InChI Key |
NGZDFOYYIXAAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C=C)OC(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate can be synthesized through a multi-step process:
Step 1: React 2-cyanopropanoic acid methyl ester with potassium hydroxide to obtain 2-hydroxypropanoic acid methyl ester.
Step 2: React 2-hydroxypropanoic acid methyl ester with methacryloyl chloride to form 2-(2-methylpropenoyloxy)ethyl ester.
Step 3: React 2-(2-methylpropenoyloxy)ethyl ester with 3-oxobutanoic acid to yield this compound.
Chemical Reactions Analysis
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoacetate group is replaced by other nucleophiles.
Polymerization: It can be polymerized to form polymers with specific properties
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted acetoacetates .
Scientific Research Applications
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers, adhesives, and coatings
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The acetoacetate group can undergo keto-enol tautomerism, which plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| 1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate | C₁₀H₁₄O₅ | 214.21 | Acetoacetate, acrylate | Polymer crosslinking, adhesives |
| Trimethylolpropane triacrylate | C₁₅H₂₀O₆ | 296.32 | Three acrylate groups | UV-curable resins, coatings |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Acetoacetate, ethyl ester | Organic synthesis (Knorr reaction) |
| Methyl (1,1-dimethyl-2-oxopropoxy)acetate | C₈H₁₄O₄ | 174.19 | Acetate, dimethyl oxo-propoxy | Research intermediate |
| 2-Ethyl-2-[(1-oxoallyl)oxy]methyl-1,3-propanediyl diacrylate | C₁₅H₁₈O₇ | 310.30 | Two acrylates, branched chain | High-performance adhesives |
Key Observations :
- Reactivity: Unlike ethyl acetoacetate, which is primarily used as a keto-enol synthon, the acrylate group in the target compound enables radical polymerization, aligning it with trimethylolpropane triacrylate in UV-curing applications .
- Branching vs. Linearity : The diacrylate analog (C₁₅H₁₈O₇) has a branched structure, enhancing crosslinking density in polymers compared to the linear structure of the target compound .
- Steric Effects : Methyl (1,1-dimethyl-2-oxopropoxy)acetate (C₈H₁₄O₄) lacks the acrylate group but introduces steric hindrance via dimethyl substitution, reducing its reactivity in polymerization .
Functional Group Analysis
- Acetoacetate Group : Shared with ethyl acetoacetate, this group provides chelation sites for metal ions and participates in Michael addition reactions. However, the target compound’s acrylate group adds orthogonal reactivity .
- Acrylate vs. Methoxy Groups : Unlike 1-methoxyethyl acetate (a simple glycol ether ester), the acrylate group in the target compound enables covalent bonding in polymer matrices, offering superior mechanical stability .
Application-Specific Performance
Research Findings and Uniqueness
- Dual Reactivity: The compound’s acetoacetate and acrylate groups enable sequential reactions—first enolate formation for functionalization, followed by radical polymerization. This is absent in simpler analogs like ethyl acetoacetate .
- Biological Compatibility : Preliminary studies suggest lower cytotoxicity compared to quaternary ammonium-containing analogs (e.g., trimethyl[1-methyl-2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulfate), which exhibit higher cellular toxicity .
Future Research Directions
- Hybrid Polymers : Investigate copolymerization with methacrylates or styrene to optimize thermal and mechanical properties.
- Drug Delivery : Explore its use as a biodegradable crosslinker in hydrogels, leveraging its hydrolyzable ester linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
